Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate
Overview
Description
“4-chloro-1,1’-biphenyl” is a compound with the formula C12H9Cl. It has a molecular weight of 188.653 . It’s also known by other names such as Biphenyl, 4-chloro-; p-Chlorobiphenyl; 4-Chlorobiphenyl; 4-Chlorodiphenyl; p-Chlorodiphenyl; 1-Chloro-4-phenylbenzene; PCB 3 .
Synthesis Analysis
While specific synthesis methods for “Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate” were not found, there are general methods for synthesizing biphenyl derivatives. For instance, 4,6-di([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-amine and 4,6-di([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-ol were synthesized by heating 4,6-dichloro-1,3,5-triazin derivatives with a solution of o-dichlorobenzene .Molecular Structure Analysis
The molecular structure of “4-chloro-1,1’-biphenyl” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1,1’-biphenyl” include a molecular weight of 188.653 .Safety And Hazards
Future Directions
Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
properties
IUPAC Name |
sodium;4-(4-chlorophenyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULFNMQRBFTKPQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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